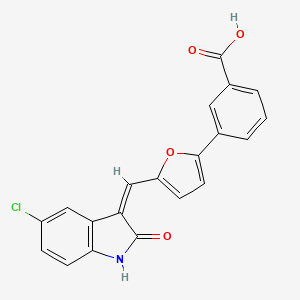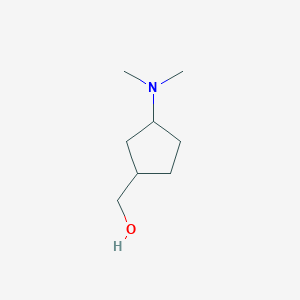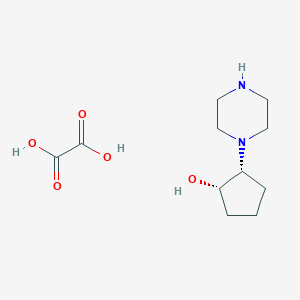
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is a chemical compound that features a cyclopentanol ring substituted with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate typically involves the following steps:
Formation of the cyclopentanol ring: This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, the cyclopentanol can be reacted with piperazine in the presence of a base like potassium carbonate.
Formation of the oxalate salt: The final step involves the reaction of the (1S,2R)-2-(Piperazin-1-yl)cyclopentanol with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentanone.
Reduction: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-(Piperazin-1-yl)cyclohexanol oxalate: Similar structure but with a cyclohexanol ring.
(1S,2R)-2-(Piperazin-1-yl)cyclobutanol oxalate: Similar structure but with a cyclobutanol ring.
Uniqueness
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is unique due to its specific ring size and the presence of both a hydroxyl group and a piperazine moiety. This combination of features can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H20N2O5 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
oxalic acid;(1S,2R)-2-piperazin-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;3-1(4)2(5)6/h8-10,12H,1-7H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
InChI-Schlüssel |
SPLVPBAVMRXUAO-RJUBDTSPSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)O)N2CCNCC2.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC(C(C1)O)N2CCNCC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
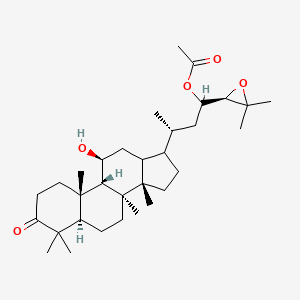
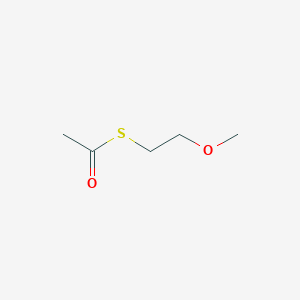
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
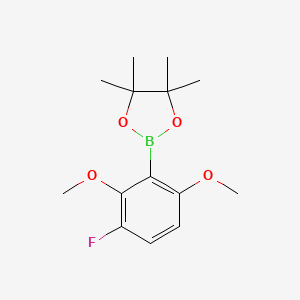

![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
